

An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methoxy-5-nitrophenyl)acetic acid

Cat. No.: B1598480

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(2-Methoxy-5-nitrophenyl)acetic acid**, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and applications, grounded in scientific integrity and practical expertise.

Introduction

2-(2-Methoxy-5-nitrophenyl)acetic acid (CAS No. 51073-04-2) is a substituted phenylacetic acid derivative that holds significant interest in the fields of organic synthesis and medicinal chemistry.^[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, provides a versatile scaffold for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.^{[2][3]} The strategic placement of these functional groups influences the molecule's reactivity and makes it a valuable building block in multi-step synthetic pathways. This guide will delve into the core chemical and physical properties of this compound, offering a detailed examination of its synthesis, characterization, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(2-Methoxy-5-nitrophenyl)acetic acid** is fundamental for its effective use in a laboratory setting. These properties dictate its behavior in different solvents and reaction conditions, and are crucial for its purification and characterization.

Property	Value	Source(s)
CAS Number	51073-04-2	[4] [5]
Molecular Formula	C ₉ H ₉ NO ₅	[6]
Molecular Weight	211.17 g/mol	[6]
Appearance	Solid (form may vary)	[6]
Storage	Sealed in a dry environment at room temperature.	

Note: Experimental values for melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Purification

The synthesis of **2-(2-Methoxy-5-nitrophenyl)acetic acid** typically involves the modification of a readily available substituted toluene precursor. A common synthetic route is the oxidation of the corresponding toluene derivative. The rationale behind this approach lies in the relative stability of the starting material and the efficiency of the oxidation reaction to yield the desired carboxylic acid.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a general method for the synthesis of **2-(2-Methoxy-5-nitrophenyl)acetic acid** from 2-methoxy-5-nitrotoluene.

Step 1: Oxidation of the Methyl Group The methyl group of 2-methoxy-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or a mixture of chromic acid and sulfuric acid. The choice of oxidizing agent is critical;

potassium permanganate is often preferred due to its high reactivity and relatively straightforward workup. The reaction is typically carried out in an aqueous solution, and the temperature is carefully controlled to prevent side reactions.

Step 2: Reaction Quenching and Isolation After the oxidation is complete, the reaction mixture is cooled, and the excess oxidizing agent is quenched, for instance, by the addition of a reducing agent like sodium bisulfite. The manganese dioxide byproduct (if KMnO_4 is used) is then removed by filtration.

Step 3: Acidification and Precipitation The filtrate, containing the potassium salt of the carboxylic acid, is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate. This results in the precipitation of the desired **2-(2-Methoxy-5-nitrophenyl)acetic acid**.

Step 4: Purification The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.



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Caption: Synthetic workflow for **2-(2-Methoxy-5-nitrophenyl)acetic acid**.

Spectral Characterization

The structural confirmation of **2-(2-Methoxy-5-nitrophenyl)acetic acid** relies on various spectroscopic techniques. While a comprehensive set of experimental spectra for this specific compound is not readily available in public databases, the expected spectral features can be predicted based on its structure.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The aromatic region would likely display a complex splitting

pattern due to the substitution on the benzene ring. The methylene protons would appear as a singlet, and the methoxy protons would also be a singlet, typically in the upfield region of the aromatic signals.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methylene carbon and the methoxy carbon would be found in the upfield region.
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of $2500\text{-}3300\text{ cm}^{-1}$. A sharp C=O stretching vibration for the carboxylic acid would be expected around $1700\text{-}1725\text{ cm}^{-1}$. The asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around $1500\text{-}1550\text{ cm}^{-1}$ and $1335\text{-}1370\text{ cm}^{-1}$, respectively. C-O stretching for the methoxy group and aromatic C-H and C=C stretching vibrations would also be present.
- MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (211.17 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and the methoxy group.

Reactivity and Stability

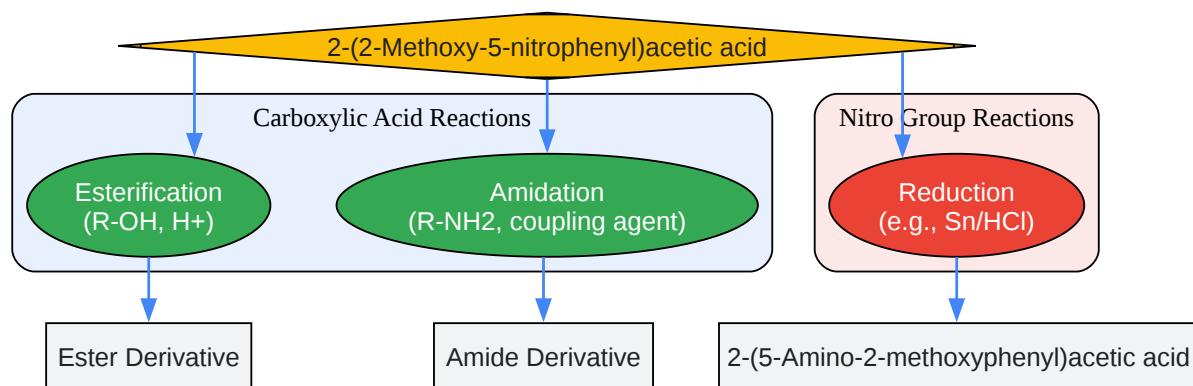
The chemical reactivity of **2-(2-Methoxy-5-nitrophenyl)acetic acid** is governed by its three functional groups: the carboxylic acid, the nitro group, and the methoxy group.

- Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).^[7]
- Nitro Group: The aromatic nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g.,

Sn/HCl, H₂/Pd-C). This transformation is pivotal as it introduces a nucleophilic center on the aromatic ring, opening up pathways for the synthesis of various heterocyclic compounds.[8]

- **Methoxy Group:** The methoxy group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. However, the strong deactivating effect of the nitro group generally dominates the reactivity of the aromatic ring.

The compound should be stored in a dry, well-ventilated place away from strong oxidizing agents to ensure its stability.[9]



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Caption: Key reactivity pathways of the title compound.

Applications in Research and Drug Development

2-(2-Methoxy-5-nitrophenoxy)acetic acid is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry. [1][2] The presence of multiple functional groups allows for its elaboration into a wide array of structures.

The reduction of the nitro group to an amine is a particularly powerful transformation. The resulting amino acid derivative can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many biologically active compounds. For instance, intramolecular cyclization of the amino acid derivative or its derivatives can lead to

the formation of lactams, which are core structures in many antibiotics and other therapeutic agents.

While specific examples of blockbuster drugs synthesized directly from **2-(2-Methoxy-5-nitrophenyl)acetic acid** are not prominent in the literature, its structural motifs are found in various classes of bioactive molecules. Its utility lies in its role as a key building block that enables the efficient construction of molecular frameworks with potential therapeutic applications, including anti-inflammatory and analgesic agents.[\[2\]](#)

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with **2-(2-Methoxy-5-nitrophenyl)acetic acid**. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for substituted nitrophenyl and carboxylic acid compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly closed container in a dry and cool place. Keep away from incompatible materials such as strong oxidizing agents.[\[9\]](#)
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.[\[10\]](#)

It is highly recommended to consult a detailed and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

2-(2-Methoxy-5-nitrophenyl)acetic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a rich platform for chemical transformations, enabling the synthesis

of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of researchers and scientists in the field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598480#2-2-methoxy-5-nitrophenyl-acetic-acid-chemical-properties>

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